N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide is a synthetic organic compound characterized by its complex molecular structure It features a benzoxazole ring, a chlorinated phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a chlorinated benzoic acid derivative under acidic conditions.
Hydroxylation: The hydroxyl group is introduced via a nucleophilic substitution reaction, often using sodium hydroxide or potassium hydroxide.
Amidation: The final step involves the reaction of the hydroxylated intermediate with propanoyl chloride in the presence of a base like pyridine to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(5-bromo-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide: Similar structure with a bromine atom instead of chlorine.
N-[3-(5-fluoro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15ClN2O3 |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide |
InChI |
InChI=1S/C17H15ClN2O3/c1-3-15(21)19-11-6-9(2)16(22)12(8-11)17-20-13-7-10(18)4-5-14(13)23-17/h4-8,22H,3H2,1-2H3,(H,19,21) |
InChI Key |
UTZNIVIONDQLOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C(=C1)C)O)C2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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